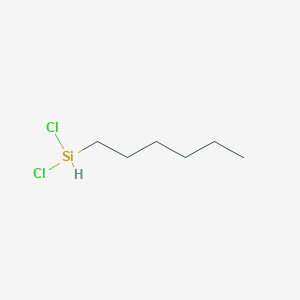

Dichloro(hexyl)silane

货号 B8038064

分子量: 185.16 g/mol

InChI 键: NYKYPUSQZAJABL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04309558

Procedure details

Zero point eight nine mol of 1-hexene and 0.1 mol % (relative to dichlorosilane) of catalyst NiCl2 (PPh3)2 were introduced into a 500 ml pressure-proof stainless reactor and after closing said reactor, was cooled in a dry ice-methanol bath. After introducing 0.64 mol of dichlorosilane through an introducing pipe, the reactor was sealed and reaction was carried out with stirring in an oil bath at 110° C. for one hour to produce n-hexyldichlorosilane (n-C6H13SiHCl2). After reaction, n-C6H13SiHCl2 having a boiling point of 100°-102° C./100 mmHg and nD20 of 1.4412 was obtained by distillation. The yield was as shown in Table 1 and there was no by-product formed.

[Compound]

Name

eight

Quantity

9 mol

Type

reactant

Reaction Step One

[Compound]

Name

NiCl2 (PPh3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl:7][SiH2:8][Cl:9]>>[CH2:1]([SiH:8]([Cl:9])[Cl:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

|

Inputs

Step One

[Compound]

|

Name

|

eight

|

|

Quantity

|

9 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[SiH2]Cl

|

[Compound]

|

Name

|

NiCl2 (PPh3)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.64 mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[SiH2]Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring in an oil bath at 110° C. for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled in a dry ice-methanol bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |